molecular formula C11H17BN2O4S B2814129 4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid CAS No. 486422-11-1

4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid

Cat. No.: B2814129
CAS No.: 486422-11-1
M. Wt: 284.14
InChI Key: WTIRVOVQNGLJIQ-UHFFFAOYSA-N
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Description

4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid (CAS 486422-11-1) is a specialized organoboron compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This molecule integrates two key pharmacophoric elements: a phenylboronic acid group and a N-methylpiperazine sulfonamide moiety. The boronic acid functional group makes this compound an essential reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex biaryl structures often found in active pharmaceutical ingredients . The incorporated piperazine ring is a privileged scaffold in drug design, frequently found in molecules targeting the central nervous system, oncological pathways, and more . Piperazine derivatives are valued for their ability to improve the solubility and optimize the pharmacokinetic properties of lead compounds. Consequently, this boronic acid is a critical synthon for constructing potential drug candidates, particularly in the exploration of reversible covalent inhibitors that leverage the unique reactivity of the boron atom . Researchers can utilize it to introduce a sulfonyl-piperazine substituted phenyl ring into a target molecular architecture. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4S/c1-13-6-8-14(9-7-13)19(17,18)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIRVOVQNGLJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid typically involves the reaction of 4-bromo-phenylboronic acid with 4-methyl-piperazine and sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding boronic ester.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boronic esters.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development and Delivery Systems

Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in drug delivery systems. Specifically, 4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid has been investigated for its role in glucose-sensitive drug delivery systems.

  • Insulin Delivery : A study demonstrated that nanoparticles loaded with insulin and modified with this boronic acid exhibited glucose-dependent insulin release profiles. The release was significantly higher at elevated glucose levels due to the formation of crosslinks with the boronic acid moieties, indicating potential for diabetes management therapies .
  • Anticancer Agents : Research has shown that conjugates of this compound can enhance the targeting of cancer cells. For instance, it has been used to modify chitosan nanoparticles, improving their efficacy in tumor targeting and reducing side effects associated with conventional chemotherapy .

Biochemical Applications

Enzyme Inhibition and Biomolecular Interactions

The ability of boronic acids to interact with biomolecules makes them useful in biochemical research.

  • Protease Inhibitors : this compound has been studied as a potential inhibitor for certain proteases involved in disease processes. Its structural characteristics allow it to bind effectively to the active sites of these enzymes, thereby inhibiting their function .
  • Nucleic Acid Delivery : This compound has also been explored for its potential in nucleic acid delivery systems. By modifying polymers with boronic acids, researchers aim to enhance the stability and cellular uptake of nucleic acid therapeutics .

Materials Science

Polymer Chemistry and Composite Materials

In materials science, this compound is utilized in the development of novel polymeric materials.

  • Smart Polymers : The incorporation of this boronic acid into polymer matrices allows for the creation of pH-sensitive materials that can respond to environmental stimuli. These smart polymers have applications in drug delivery systems where controlled release is critical .
  • Bone Tissue Engineering : Composite scaffolds incorporating this compound have shown promise in bone tissue regeneration applications. Studies indicate that these scaffolds enhance cell adhesion and bioactivity, facilitating better integration with biological tissues .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryInsulin DeliveryGlucose-dependent release profiles observed
Anticancer AgentsEnhanced targeting and efficacy in tumor models
Biochemical ApplicationsProtease InhibitionEffective binding to enzyme active sites
Nucleic Acid DeliveryImproved stability and cellular uptake
Materials ScienceSmart PolymerspH-sensitive materials developed
Bone Tissue EngineeringImproved cell adhesion and bioactivity

Case Studies

  • Glucose-Sensitive Drug Delivery Systems :
    • Researchers synthesized nanoparticles using chitosan modified with this compound. The study concluded that these nanoparticles could effectively deliver insulin in a glucose-responsive manner, making them suitable for diabetes treatment.
  • Bone Tissue Regeneration Scaffolds :
    • A composite scaffold containing this boronic acid was tested for its bioactivity in simulated body fluid. The results indicated that the scaffold promoted apatite formation, which is crucial for bone integration and regeneration.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The piperazinesulfonyl group enhances the stability and reactivity of the compound, making it an effective reagent in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Antiproliferative Activity

Boronic acids with aromatic substituents, such as 6-hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid, exhibit potent antiproliferative effects. However, solubility challenges limit the applicability of bulkier derivatives like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid in biological assays.

Compound Name IC50 (µM) Solubility in RPMI Medium Key Findings Reference
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 High Concentration-dependent activity
Phenanthren-9-yl boronic acid 0.2251 Moderate Similar efficacy to naphthyl analog
[4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid N/A Low (precipitates) Inconclusive due to precipitation

Catalytic Performance in Suzuki-Miyaura Reactions

Electron-withdrawing substituents on boronic acids can reduce catalytic efficiency in Suzuki-Miyaura cross-coupling reactions. For example, 4-chlorophenyl boronic acid shows lower conversion rates compared to unsubstituted phenyl boronic acid.

Compound Name Substrate Conversion (%) Notes Reference
Phenyl boronic acid Bromobenzene 98 High electron density favors reaction
4-Chlorophenyl boronic acid Bromobenzene 75 Electron-withdrawing Cl reduces rate
4-Formylphenyl boronic acid 4-Bromo toluene 63 Stronger electron withdrawal lowers yield

Structural Comparison : The sulfonyl group in 4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid is electron-withdrawing, which may similarly hinder transmetallation steps in catalysis. However, the piperazine moiety could counterbalance this effect through steric or electronic modulation .

Solubility and Stability

Aromatic boronic acids like pyren-1-yl boronic acid face solubility limitations in biological media, whereas compounds with hydrophilic substituents (e.g., piperazine) exhibit improved stability.

Compound Name Solubility Profile Notes Reference
Pyren-1-yl boronic acid Low in RPMI Precipitates, limiting assays
4-(Methylthio)phenyl boronic acid Moderate Stable under oxidative coupling
This compound Predicted high Piperazine enhances hydrophilicity

Biological Activity

4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its anticancer, antibacterial, and antiviral activities, as well as its mechanisms of action and pharmacokinetic properties.

Chemical Structure and Properties

  • Molecular Formula : C11H17BN2O2S
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 486422-11-1

The structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, enhancing its biological interactions.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds often act as proteasome inhibitors, disrupting the normal degradation of proteins involved in cell cycle regulation.

  • Mechanism of Action : The compound inhibits the proteasome pathway, leading to an accumulation of pro-apoptotic factors and subsequent cancer cell death. Studies show that it can induce G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth.
  • Case Study Findings :
    • In vitro studies demonstrated an IC50 value of approximately 8.21 nM against U266 cells, indicating potent anticancer activity.
    • The compound also showed promising results in vivo, with significant tumor regression observed in mouse models treated with the compound .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The mechanism typically involves interference with bacterial cell wall synthesis and function.

  • Research Findings :
    • Compounds similar to this compound have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria.
    • The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring can enhance antibacterial efficacy .

Antiviral Activity

The antiviral potential of boronic acids is particularly relevant in the context of HIV treatment.

  • Mechanism : These compounds can act as competitive inhibitors of viral proteases, which are essential for viral replication.
  • Research Findings :
    • A derivative demonstrated an IC50 value of approximately 5 µM against HIV replication in vitro, showcasing its potential as an antiviral agent .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of any compound.

  • Absorption and Distribution : Studies indicate that this compound has high gastrointestinal absorption and favorable blood-brain barrier permeability.
  • Metabolism : The compound undergoes metabolic processes that enhance its bioavailability while minimizing toxicity. It has been noted that boronic acids can reduce first-pass metabolism due to their ability to form stable complexes with sugars and glycoproteins .

Data Summary Table

Biological ActivityMechanismIC50 ValueReference
AnticancerProteasome inhibition~8.21 nM
AntibacterialCell wall synthesis disruptionVaries
AntiviralHIV protease inhibition~5 µM

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling or sulfonylation of the piperazine moiety. Key parameters include:

  • Temperature : Maintain 0–5°C during boronic acid coupling to prevent side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) for sulfonylation steps to enhance solubility.
  • Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.86–8.10 ppm for aromatic protons, δ 167–198 ppm for carbonyl carbons) validate structural integrity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 338.2) .
  • HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) assesses purity (>95%) .

Q. How do steric and electronic properties of the methyl-piperazine sulfonyl group influence solubility and reactivity?

  • Methodological Answer :

  • Solubility : The sulfonyl group enhances hydrophilicity, improving aqueous solubility (~2.5 mg/mL in PBS at pH 7.4).
  • Reactivity : The electron-withdrawing sulfonyl group stabilizes the boronate ester intermediate in Suzuki couplings, reducing side reactions .

Advanced Research Questions

Q. What kinetic models are appropriate for studying the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Pseudo-First-Order Kinetics : Monitor reaction rates under varying Pd catalyst concentrations (0.1–1 mol%) and temperatures (25–80°C).
  • Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How can contradictions in binding affinity data with biological targets (e.g., enzymes) be resolved?

  • Methodological Answer :

  • Control Experiments : Compare binding assays (e.g., SPR vs. ITC) under identical buffer conditions (pH 4.6–7.4).
  • Computational Modeling : Use DFT calculations to predict steric clashes or electronic mismatches in boronate-diol interactions. Evidence shows steric hindrance from the sulfonyl group reduces binding to rigid diols (e.g., mannopyranosides) .

Q. What in vitro assays are suitable for evaluating its inhibitory activity against tubulin polymerization?

  • Methodological Answer :

  • Turbidity Assay : Monitor absorbance at 350 nm over 30 min with purified tubulin (IC₅₀ values <22 μM indicate potency).
  • Flow Cytometry : Assess apoptosis induction in Jurkat cells (e.g., 10⁻⁸ M concentration for 8 h incubation) .

Q. How does the compound’s boronate ester formation with diols compare to structurally similar analogs?

  • Methodological Answer :

  • Potentiometric Titration : Measure cumulative formation constants (log K) with model diols (e.g., 1,2-ethanediol vs. α-hydroxy acids). Data show ~10-fold lower K for α-hydroxy acids due to electrostatic repulsion .
  • Competitive Binding Studies : Use fluorescent probes (e.g., Alizarin Red S) to quantify displacement efficiency .

Conflict Resolution in Data Interpretation

  • Example : reports minimal electronic effects on boronate stability, while highlights electronic tuning for reactivity.
    • Resolution : Electronic effects dominate in covalent bond formation (e.g., Suzuki coupling), while non-covalent binding (e.g., diol interactions) is sterically driven. Context-dependent experimental design is critical .

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